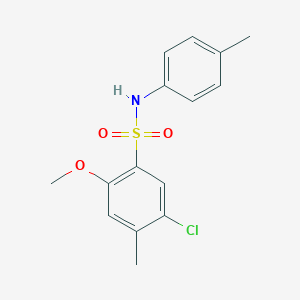
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide are varied and complex. This compound has been found to have an impact on a range of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have an effect on the immune system, specifically in the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity, which should be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could be used as a starting point for the design of new compounds. Additionally, further investigation into the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could lead to a better understanding of cellular processes and the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-methoxy-4-methyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide readily available for research purposes.
Applications De Recherche Scientifique
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in a variety of fields. One area of interest is in the study of cancer, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Nom du produit |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)17-21(18,19)15-9-13(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
Clé InChI |
UDVUFKIGWCUBEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)






